Acide 3-(2-(tert-butoxycarbonyl)-1,2,3,4-tétrahydroisoquinoléin-3-yl)propanoïque

Vue d'ensemble

Description

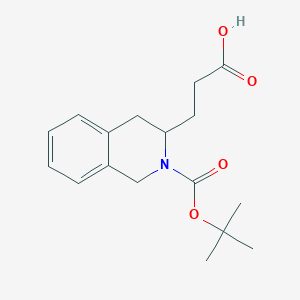

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a tetrahydroisoquinoline moiety, which is a significant scaffold in medicinal chemistry due to its presence in various bioactive molecules.

Applications De Recherche Scientifique

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Compounds with a boc group are known to be involved in peptide synthesis . The Boc group serves as a protective group for amino acids, preventing unwanted side reactions during synthesis

Biochemical Pathways

Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis or modification

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain unclear. It’s worth noting that the Boc group can enhance the lipophilicity of compounds , which may influence their absorption and distribution.

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, enzyme activity, or gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group in tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) under mild conditions .

The next step involves the alkylation of the protected tetrahydroisoquinoline with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid functionality. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce double bonds or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate (Boc2O)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amines, alcohols

Substitution: Free amines, substituted derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-(Tert-butoxycarbonyl)amino)propanoic acid: Similar in structure but lacks the tetrahydroisoquinoline moiety.

N-Boc-1,2,3,4-tetrahydroisoquinoline: Contains the tetrahydroisoquinoline scaffold but without the propanoic acid group.

Boc-L-tyrosine: Another Boc-protected amino acid with different functional groups.

Uniqueness

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is unique due to the combination of the Boc-protected amine, tetrahydroisoquinoline scaffold, and propanoic acid functionality. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.

Activité Biologique

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- CAS Number : 149353-95-7

- Physical State : Solid (white to almost white powder)

- Purity : >98.0% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : The compound may modulate signaling pathways involving protein kinases, which are crucial for cell growth and survival.

- Receptors : It potentially interacts with receptors involved in neurotransmission and cellular signaling.

Biological Activities

-

Antitumor Activity

- Studies have indicated that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

-

Neuroprotective Effects

- Compounds similar to 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

-

Anti-inflammatory Properties

- Research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various tetrahydroisoquinoline derivatives. The results showed that compounds similar to 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Study 2: Neuroprotection

In a neuroprotection study conducted on mice models, a related compound demonstrated the ability to protect against glutamate-induced toxicity in hippocampal neurons. This was attributed to its ability to modulate calcium influx and reduce oxidative stress markers .

Study 3: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory effects of isoquinoline derivatives highlighted that 3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13-7-5-4-6-12(13)10-14(18)8-9-15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLOUIJFBRFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.